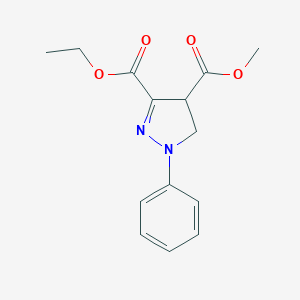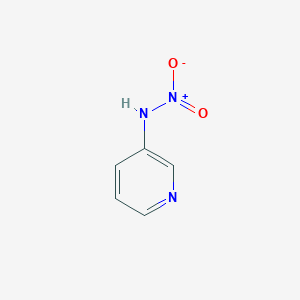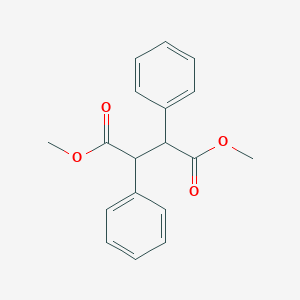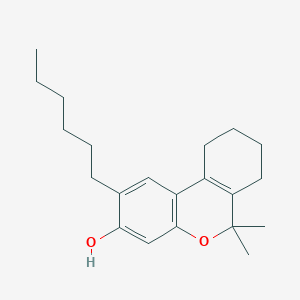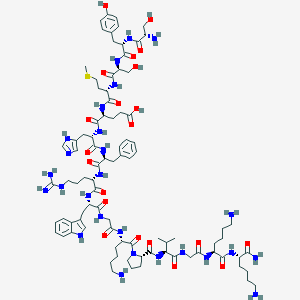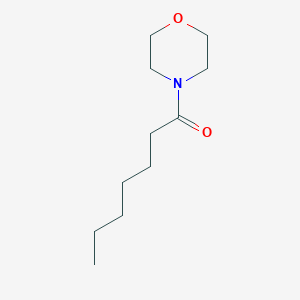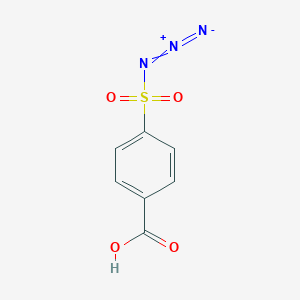
Acide 4-azidosulfonylbenzoïque
Vue d'ensemble
Description
The compound "Benzoic acid, 4-(azidosulfonyl)-" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring to which a carboxylic acid group and an azidosulfonyl group are attached. The azidosulfonyl group is a functional group containing nitrogen and sulfur, which can be used for various chemical transformations.
Synthesis Analysis
The synthesis of azidosulfonyl benzoic acid derivatives can be achieved through several methods. One approach involves the iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides, as described in the synthesis of N-sulfonyl anthranilic acids, which are structurally related to azidosulfonyl benzoic acids . Another method includes the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, using a bidentate directing group to achieve regioselectivity . Additionally, benzotriazol-1-yl-sulfonyl azide has been used as a diazotransfer reagent to introduce azido groups into various molecular scaffolds, which could potentially be applied to the synthesis of azidosulfonyl benzoic acid derivatives .
Molecular Structure Analysis
The molecular structure of azidosulfonyl benzoic acid derivatives can be characterized using various spectroscopic techniques. For instance, the structures of related azo-benzoic acids have been confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods such as density functional theory (DFT) . The presence of the azidosulfonyl group is likely to influence the electronic properties of the benzene ring due to its electron-withdrawing nature.
Chemical Reactions Analysis
Azidosulfonyl groups are versatile in chemical reactions, particularly in the context of azide-alkyne cycloaddition (click chemistry) and reduction to amines. The azido group can act as a precursor to diazo compounds and participate in various acylation reactions . The electrochemical behavior of azo-benzoic acids, which are structurally similar to azidosulfonyl benzoic acids, has been studied, revealing that the position of substituents relative to the azo bridge significantly impacts their electrochemical reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of azidosulfonyl benzoic acid derivatives are influenced by the presence of both the carboxylic acid and azidosulfonyl groups. The carboxylic acid group can engage in hydrogen bonding and acid-base dissociation, while the azidosulfonyl group can affect the acidity and reactivity of the molecule. The solubility, acidity, and reactivity of these compounds can vary depending on the nature of the substituents and the solvent system used . The electrooxidation of related sulfamyl benzoic acids has been explored, demonstrating the selective conversion of functional groups under mild conditions .
Applications De Recherche Scientifique
Applications de la chimie cliquable
Acide 4-azidosulfonylbenzoïque : est un réactif précieux en chimie cliquable, où il peut être utilisé pour introduire des groupes fonctionnels azides dans les molécules. Ceci est particulièrement utile pour créer des architectures moléculaires complexes avec précision. Le groupe azide est un acteur clé dans la réaction de cycloaddition de Huisgen, qui forme des 1,2,3-triazoles, des composés connus pour leur stabilité et leurs propriétés chimiques uniques .
Synthèse d'agents anti-inflammatoires
La recherche a indiqué que des dérivés de This compound peuvent être utilisés dans la synthèse d'agents anti-inflammatoires. Cela est dû à la capacité du composé à agir comme intermédiaire dans la création de molécules qui modulent les voies biologiques associées à l'inflammation .
Réactions d'amidation d'azides
Le groupe azide dans This compound peut subir des réactions d'amidation, qui sont cruciales pour la synthèse de liaisons amides. Les liaisons amides sont fondamentales en biochimie, formant l'épine dorsale des protéines. Cette application est significative dans le domaine de la synthèse peptidique et de la conception de médicaments .
Transposition de Stevens photochimique
This compound : peut être utilisé comme réactif dans les réactions de transposition de Stevens photochimiques. Ce processus photochimique permet la transposition des structures moléculaires à l'aide de la lumière, qui peut être exploitée pour créer de nouveaux composés avec des applications pharmaceutiques potentielles .
Synthèse d'azides tertiaires catalysée par le cobalt
Le composé est également impliqué dans les réactions catalysées par le cobalt pour synthétiser des azides tertiaires. Les azides tertiaires sont précieux en synthèse organique et peuvent être transformés en une variété de groupes fonctionnels, élargissant la boîte à outils pour la synthèse chimique .
Sensation chimique
En raison de ses propriétés photochimiques, This compound peut être incorporé dans des matériaux pour des applications de détection chimique. Sa capacité à changer de propriétés lors de l'exposition à la lumière en fait un excellent candidat pour créer des capteurs capables de détecter la présence de diverses substances .
Transistors organiques
Dans le domaine de l'électronique, les dérivés de This compound peuvent être utilisés pour développer des transistors organiques photosensibles. Ces dispositifs peuvent être contrôlés par la lumière, ce qui représente une avancée dans le développement de composants optoélectroniques .
Photobiologie et signalisation cellulaire
Enfin, la fraction azobenzène, étroitement liée à This compound, montre des promesses en photobiologie. Elle peut être utilisée pour contrôler les processus biologiques tels que la signalisation cellulaire avec la lumière, ce qui a des implications en recherche médicale et en thérapies .
Safety and Hazards
Propriétés
IUPAC Name |
4-azidosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWULJVXJAZBQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066175 | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17202-49-2 | |
| Record name | 4-(Azidosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017202492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxybenzenesulfonazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How is 4-carboxybenzenesulfonyl azide used to modify polymers like ethylene-propylene copolymer (EPM)?
A: 4-Carboxybenzenesulfonyl azide can functionalize EPM in a one-step procedure to create EPM-PA6 graft copolymers. [] This process, conducted in a molten mixture of EPM and polyamide 6 (PA6), leverages the reactivity of the azide group. The functionalization primarily occurs on the polyolefin, leading to the formation of graft copolymers at the interface. These graft copolymers are crucial for improving the compatibility of the blend compared to traditional two-step procedures or methods using commercial maleic acid derivatives. []
Q2: What makes 4-carboxybenzenesulfonyl azide useful in oligonucleotide conjugation?
A: 4-Carboxybenzenesulfonyl azide is a valuable reagent for introducing modifications at the internucleotidic phosphate position of oligonucleotides. [] This is achieved through a solid-phase Staudinger reaction, targeting the phosphite triester formed during phosphoramidite coupling. The reaction can utilize the compound with a free carboxy group or as an activated ester (e.g., pentafluorophenyl, 4-nitrophenyl, or pentafluorobenzyl). This allows for the introduction of a carboxylic acid function at the terminal or internal internucleotidic phosphate. [] Subsequent reactions with this carboxylic acid group, such as amide bond formation with amines, allow for the creation of diverse oligonucleotide conjugates. []
Q3: What happens to 4-carboxybenzenesulfonyl azide under high pressure, and how does its structure contribute to this behavior?
A: 4-Carboxybenzenesulfonyl azide undergoes several phase transitions under high pressure. It transitions from phase I to II between 0.5–0.9 GPa and then to phase III starting around 2.5 GPa. [] Above 10.5 GPa, it becomes amorphous. [] The presence of the sulfonyl group plays a crucial role in these transitions, particularly in its amorphization. It facilitates the decomposition of the azide group under pressure. [] This highlights the influence of specific functional groups on the compound's behavior under extreme conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






